

Quantifying Liposome Uptake Using Cy3-PEG-DMPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3-PEG-DMPE

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Introduction

Liposomes are versatile nanocarriers for the targeted delivery of therapeutic and diagnostic agents. Quantifying their uptake by target cells is a critical step in the development and evaluation of liposomal formulations. This document provides detailed application notes and protocols for the quantification of liposome uptake using the fluorescently labeled lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(cyanine 3) (**Cy3-PEG-DMPE**).

Cy3-PEG-DMPE is an ideal probe for these studies as the Cy3 fluorophore is bright and photostable, while the PEG-DMPE lipid anchors the dye securely within the liposome bilayer, minimizing premature leakage and non-specific transfer. The PEG spacer also provides a "stealth" characteristic to the liposome, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time in vivo, making it relevant for clinically translatable formulations.

These protocols detail the preparation of Cy3-labeled liposomes and their characterization, as well as quantitative analysis of cellular uptake using flow cytometry and qualitative visualization by confocal microscopy.

Data Presentation

Quantitative data from liposome uptake experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following tables are illustrative examples of how to summarize data obtained from flow cytometry.

Table 1: Quantification of Liposome Uptake by Flow Cytometry - Mean Fluorescence Intensity (MFI)

This table presents the mean fluorescence intensity (MFI) of cells after incubation with Cy3-labeled liposomes. MFI is a quantitative measure of the average amount of fluorescent signal per cell, which correlates with the number of liposomes taken up by each cell.

Cell Line	Liposome Concentration (µg/mL)	Incubation Time (hours)	Mean Fluorescence Intensity (MFI) ± SD
MCF-7	50	1	15,234 ± 1,287
50	4	48,765 ± 3,982	
100	1	28,543 ± 2,110	
100	4	89,123 ± 7,543	
HeLa	50	1	21,098 ± 1,876
50	4	65,432 ± 5,123	
100	1	40,112 ± 3,543	
100	4	121,876 ± 10,987	
RAW 264.7	50	1	55,432 ± 4,876
50	4	154,321 ± 12,345	
100	1	98,765 ± 8,765	
100	4	287,654 ± 25,432	

SD: Standard Deviation from at least three independent experiments.

Table 2: Quantification of Liposome Uptake by Flow Cytometry - Percentage of Cy3-Positive Cells (%)

This table shows the percentage of cells in the population that have taken up a detectable amount of Cy3-labeled liposomes. This metric is useful for understanding the homogeneity of uptake within the cell population.

Cell Line	Liposome Concentration (µg/mL)	Incubation Time (hours)	Percentage of Cy3-Positive Cells (%) ± SD
MCF-7	50	1	65.4 ± 5.4
50	4	92.1 ± 3.2	
100	1	85.3 ± 6.1	
100	4	98.7 ± 1.5	
HeLa	50	1	78.9 ± 4.8
50	4	95.6 ± 2.9	
100	1	91.2 ± 3.7	
100	4	99.1 ± 0.8	
RAW 264.7	50	1	94.5 ± 2.1
50	4	99.8 ± 0.2	
100	1	98.9 ± 1.1	
100	4	99.9 ± 0.1	

SD: Standard Deviation from at least three independent experiments.

Experimental Protocols

Protocol 1: Preparation of Cy3-PEG-DMPE Labeled Liposomes

This protocol describes the preparation of unilamellar liposomes of approximately 100 nm in diameter using the thin-film hydration and extrusion method.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(cyanine 3) (**Cy3-PEG-DMPE**)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Extruder device
- Polycarbonate membranes (100 nm pore size)
- Water bath

Procedure:

- Lipid Film Preparation: a. In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and **Cy3-PEG-DMPE** in chloroform at a desired molar ratio (e.g., 55:40:4.5:0.5). The total lipid concentration should be around 10-20 mg/mL. b. Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). c. A thin, uniform lipid film will form on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

- Hydration: a. Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) to a final total lipid concentration of 10-20 mg/mL. b. Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.
- Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to 60-65°C. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membrane 11-21 times. This will produce small unilamellar vesicles (SUVs) with a relatively uniform size distribution. The suspension should become more translucent.
- Characterization and Storage: a. Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS). b. Store the liposomes at 4°C and protect from light. Use within 1-2 weeks for optimal results.

Protocol 2: Quantitative Analysis of Liposome Uptake by Flow Cytometry

This protocol provides a step-by-step guide for quantifying the cellular uptake of Cy3-labeled liposomes using flow cytometry.^[1]

Materials:

- Target cells in culture
- Complete cell culture medium
- Cy3-labeled liposomes
- PBS (pH 7.4)
- Trypsin-EDTA or other cell detachment solution
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer

Procedure:

- **Cell Seeding:** a. Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
- **Incubation with Liposomes:** a. Remove the culture medium from the wells. b. Add fresh medium containing the desired concentrations of Cy3-labeled liposomes to the cells. Include a negative control of untreated cells. c. Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
- **Washing and Cell Detachment:** a. After incubation, aspirate the liposome-containing medium. b. Wash the cells three times with ice-cold PBS to remove any non-internalized liposomes. c. Add trypsin-EDTA to each well and incubate at 37°C until the cells detach. d. Neutralize the trypsin with complete culture medium.
- **Sample Preparation for Flow Cytometry:** a. Transfer the cell suspension to FACS tubes. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.
- **Data Acquisition:** a. Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm). b. Gate the live, single-cell population using forward and side scatter. c. Record the fluorescence intensity for at least 10,000 events per sample.
- **Data Analysis:** a. Determine the percentage of Cy3-positive cells by setting a gate based on the fluorescence of the untreated control cells. b. Calculate the Mean Fluorescence Intensity (MFI) of the Cy3-positive cell population.

Protocol 3: Visualization of Liposome Uptake by Confocal Microscopy

This protocol describes the use of confocal microscopy to visualize the cellular uptake and subcellular localization of Cy3-labeled liposomes.

Materials:

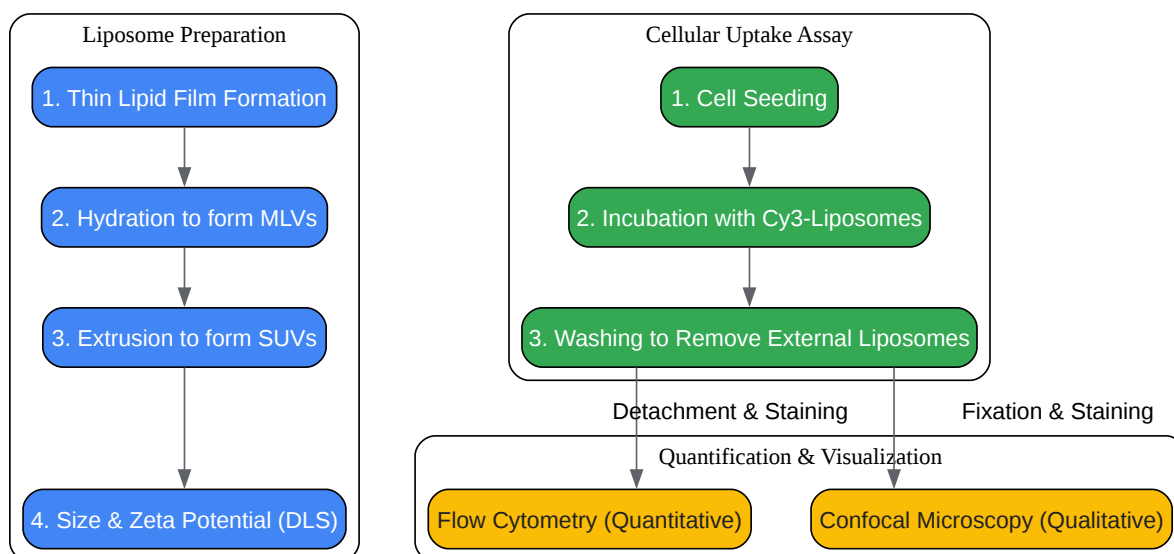
- Target cells

- Glass-bottom culture dishes or chamber slides
- Complete cell culture medium
- Cy3-labeled liposomes
- Hoechst 33342 or DAPI (for nuclear staining)
- Paraformaldehyde (PFA) solution (4% in PBS)
- Mounting medium
- Confocal microscope

Procedure:

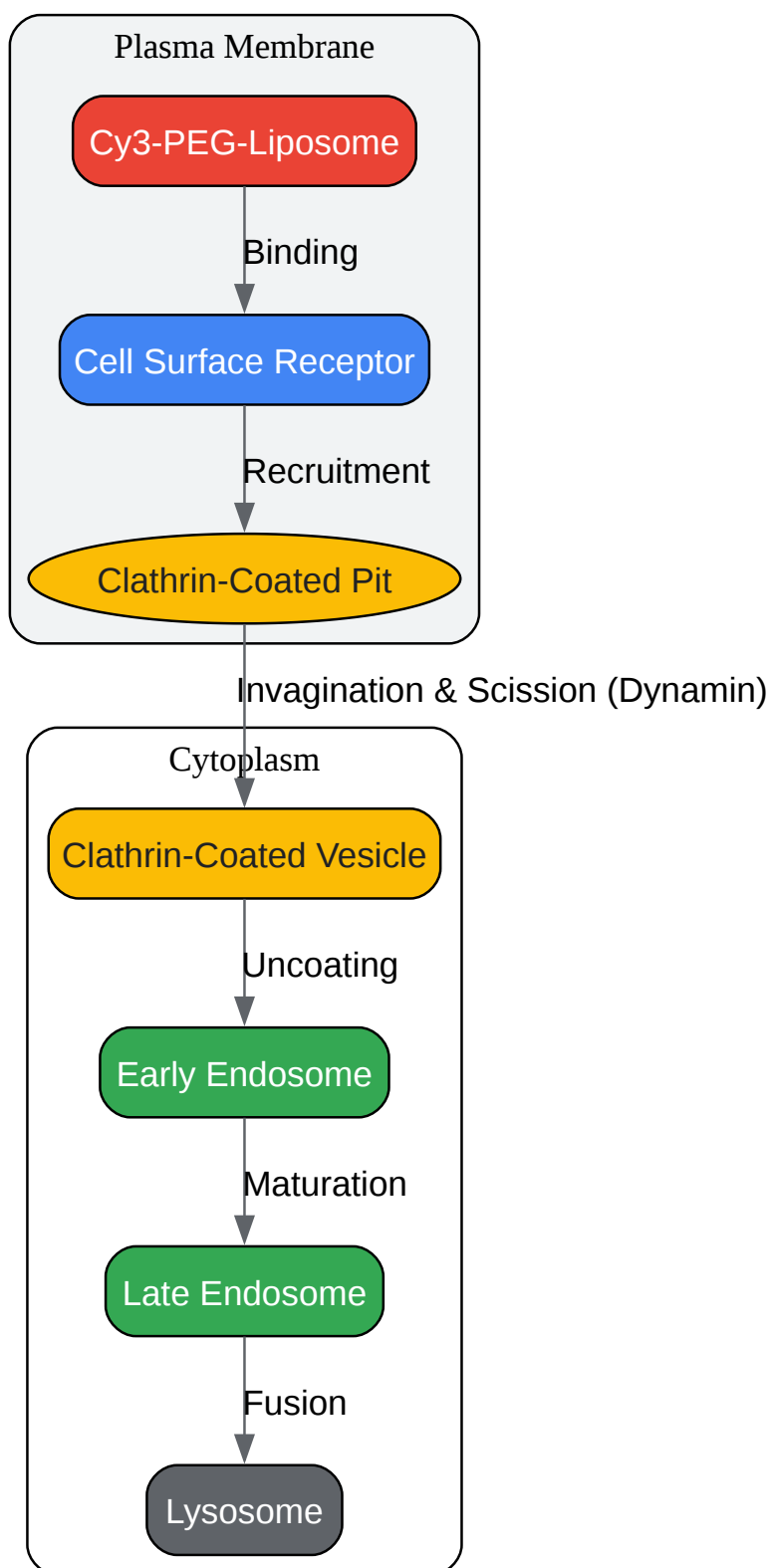
- Cell Seeding: a. Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
- Incubation with Liposomes: a. Treat the cells with Cy3-labeled liposomes in complete medium as described in Protocol 2.
- Washing and Fixation: a. After incubation, wash the cells three times with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
- Staining and Mounting: a. Incubate the cells with Hoechst 33342 or DAPI solution for 10-15 minutes to stain the nuclei. b. Wash the cells three times with PBS. c. Add a drop of mounting medium to the cells and cover with a coverslip.
- Imaging: a. Image the samples using a confocal microscope with appropriate laser lines and emission filters for Cy3 and the nuclear stain. b. Acquire Z-stack images to visualize the three-dimensional distribution of the liposomes within the cells.

Mandatory Visualizations



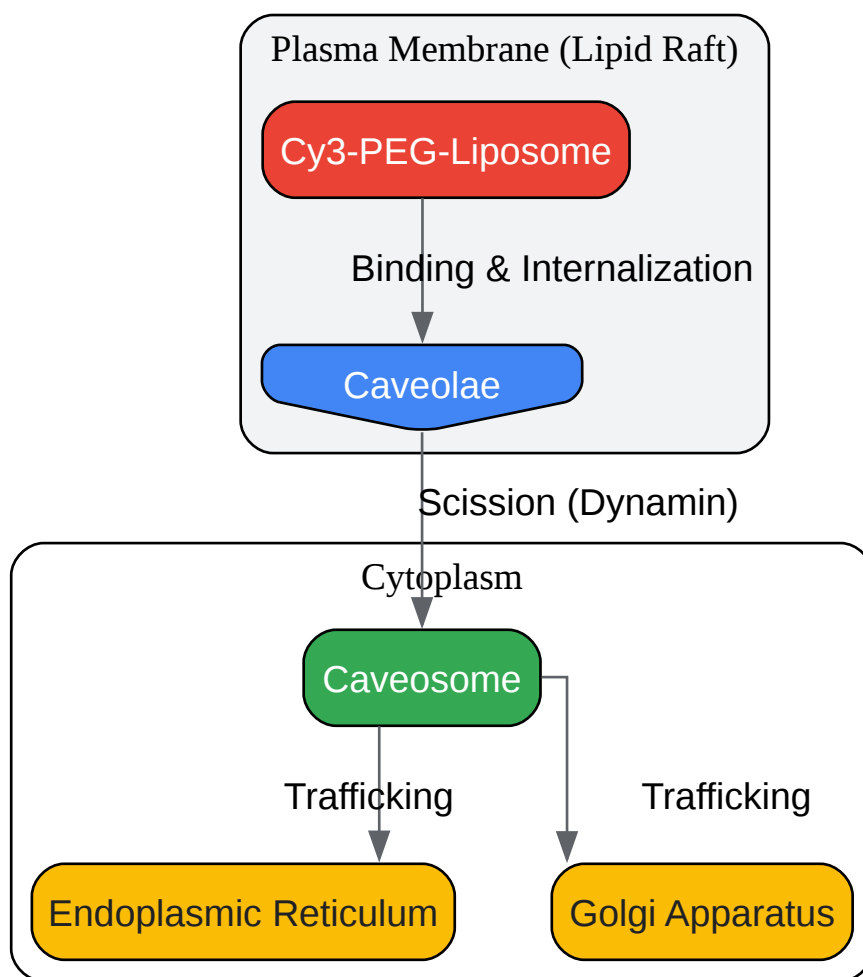
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Caption: Experimental workflow for quantifying liposome uptake.



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Caption: Clathrin-mediated endocytosis pathway for liposome uptake.



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Caption: Caveolae-mediated endocytosis pathway for liposome uptake.

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References

- 1. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Quantifying Liposome Uptake Using Cy3-PEG-DMPE: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222843#quantifying-liposome-uptake-using-cy3-peg-dmpe>]

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